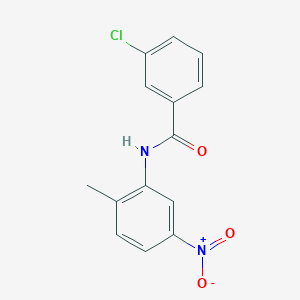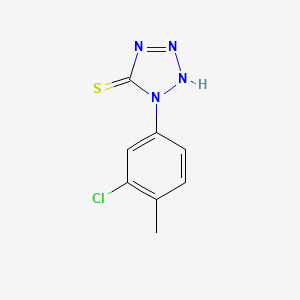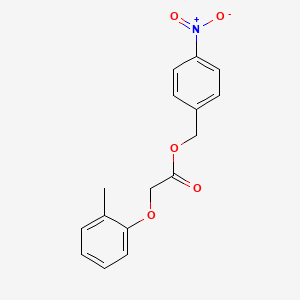
1-(3-isopropoxybenzoyl)-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-isopropoxybenzoyl)-4-methylpiperidine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential in medicinal chemistry. This compound has been found to have various biological activities, including analgesic, anti-inflammatory, and antitumor properties. In
作用机制
The mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is not fully understood. However, studies have suggested that it may act on various targets in the body, including the opioid receptors and the voltage-gated sodium channels. 1-(3-isopropoxybenzoyl)-4-methylpiperidine has been found to have a higher affinity for the mu-opioid receptor, which is responsible for pain relief. Additionally, 1-(3-isopropoxybenzoyl)-4-methylpiperidine has been shown to inhibit the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-isopropoxybenzoyl)-4-methylpiperidine has various biochemical and physiological effects. 1-(3-isopropoxybenzoyl)-4-methylpiperidine has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 1-(3-isopropoxybenzoyl)-4-methylpiperidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-isopropoxybenzoyl)-4-methylpiperidine has also been found to have a low toxicity profile, making it a potential candidate for further development.
实验室实验的优点和局限性
One advantage of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is its potential as a novel analgesic and anti-inflammatory agent. Additionally, 1-(3-isopropoxybenzoyl)-4-methylpiperidine has shown antitumor activity in various cancer cell lines, making it a potential candidate for the treatment of cancer. However, one limitation of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is its limited solubility in water, which may affect its bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine and its potential side effects.
未来方向
There are several future directions for research on 1-(3-isopropoxybenzoyl)-4-methylpiperidine. One area of research could be the development of novel analogs of 1-(3-isopropoxybenzoyl)-4-methylpiperidine with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine and its potential side effects. Furthermore, studies could be conducted to investigate the potential of 1-(3-isopropoxybenzoyl)-4-methylpiperidine as an adjuvant therapy for cancer or as a potential treatment for other diseases such as Alzheimer's disease or Parkinson's disease.
Conclusion:
In conclusion, 1-(3-isopropoxybenzoyl)-4-methylpiperidine is a chemical compound with potential in medicinal chemistry. It has been found to have analgesic, anti-inflammatory, and antitumor properties, making it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine and its potential side effects. The development of novel analogs of 1-(3-isopropoxybenzoyl)-4-methylpiperidine with improved solubility and bioavailability could also be an area of future research.
合成方法
The synthesis of 1-(3-isopropoxybenzoyl)-4-methylpiperidine involves the reaction of 4-methylpiperidine with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
科学研究应用
1-(3-isopropoxybenzoyl)-4-methylpiperidine has been extensively studied for its potential in medicinal chemistry. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 1-(3-isopropoxybenzoyl)-4-methylpiperidine has shown antitumor activity in various cancer cell lines, suggesting its potential as an anticancer agent.
属性
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-15-6-4-5-14(11-15)16(18)17-9-7-13(3)8-10-17/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPBNVXPJHUJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)



![ethyl 2-[(4-fluorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B5869014.png)




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)

![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)